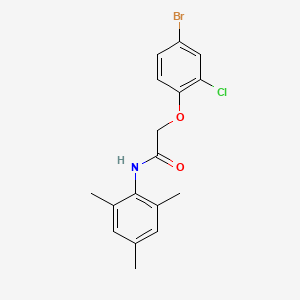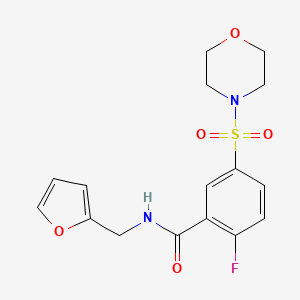
2-(4-bromo-2-chlorophenoxy)-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-mesitylacetamide, also known as BCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
2-(4-bromo-2-chlorophenoxy)-N-mesitylacetamide has shown potential for use in various scientific research applications, including as a ligand for the synthesis of metal complexes. These metal complexes have been studied for their potential applications in catalysis and as antimicrobial agents. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-mesitylacetamide is not fully understood, but it is believed to act as a chelating agent for metal ions. This property allows this compound to form complexes with metal ions, which can then be studied for their potential applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied, but it has been shown to have low toxicity in cell culture studies. This compound has also been shown to have potential applications as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-mesitylacetamide in lab experiments is its potential for use as a ligand for the synthesis of metal complexes. This property allows for the study of metal complexes and their potential applications in various fields. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-mesitylacetamide, including the study of its potential applications as a fluorescent probe for the detection of metal ions in biological samples. This compound could also be studied for its potential use as an antimicrobial agent, as well as its potential applications in catalysis. Further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential applications of this compound in various fields and to fully understand its mechanism of action and biochemical and physiological effects.
Métodos De Síntesis
2-(4-bromo-2-chlorophenoxy)-N-mesitylacetamide can be synthesized using various methods, including the reaction of 2-(4-bromo-2-chlorophenoxy)acetic acid with mesitylamine in the presence of a coupling agent. Another method involves the reaction of 2-(4-bromo-2-chlorophenoxy)acetic acid with mesityl chloride in the presence of a base. Both methods result in the formation of this compound, which can be purified using column chromatography.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO2/c1-10-6-11(2)17(12(3)7-10)20-16(21)9-22-15-5-4-13(18)8-14(15)19/h4-8H,9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRLTYQQOXMOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)Br)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-cyano-2-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}vinyl)benzonitrile](/img/structure/B5081701.png)
![2-[4-(3-phenylpropyl)-1-piperazinyl]pyrimidine](/img/structure/B5081720.png)
![N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B5081724.png)

![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B5081735.png)


![(2R*,3R*)-3-(dimethylamino)-1'-(2-methyl-3-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5081759.png)

![isopropyl 5-[(diethylamino)carbonyl]-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5081774.png)
![3-chloro-N-cyclopentyl-4-{[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5081777.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[3-(5-methoxy-1-benzofuran-3-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5081796.png)
![N-cyclopentyl-2-hydroxy-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5081807.png)
![5-{[3-(methoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5081812.png)
